molecular formula C18H15NO3 B5044919 N-(9,10-dioxoanthracen-2-yl)butanamide CAS No. 6246-90-8

N-(9,10-dioxoanthracen-2-yl)butanamide

Cat. No.: B5044919
CAS No.: 6246-90-8
M. Wt: 293.3 g/mol
InChI Key: FDGXUXQRPXUWDS-UHFFFAOYSA-N
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Description

N-(9,10-dioxoanthracen-2-yl)butanamide is a chemical compound with the molecular formula C18H13NO3 It is characterized by the presence of an anthracene core with two ketone groups at the 9 and 10 positions, and a butanamide group attached to the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-dioxoanthracen-2-yl)butanamide typically involves the reaction of 9,10-anthraquinone with butanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(9,10-dioxoanthracen-2-yl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be employed to convert the ketone groups to alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracenediol derivatives.

Scientific Research Applications

N-(9,10-dioxoanthracen-2-yl)butanamide has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of cancer treatment due to its ability to intercalate with DNA.

    Industry: It is used in the production of dyes, pigments, and other materials that require stable and robust chemical structures.

Mechanism of Action

The mechanism by which N-(9,10-dioxoanthracen-2-yl)butanamide exerts its effects involves its ability to interact with various molecular targets. In biological systems, it can intercalate with DNA, disrupting the normal function of the genetic material and potentially leading to cell death. This property is particularly useful in the development of anticancer drugs. The compound may also interact with enzymes and other proteins, affecting their activity and function.

Comparison with Similar Compounds

N-(9,10-dioxoanthracen-2-yl)butanamide can be compared with other anthraquinone derivatives such as:

    9,10-anthraquinone: Lacks the butanamide group and has different reactivity and applications.

    1,4-diaminoanthraquinone: Contains amino groups instead of the butanamide group, leading to different biological activities.

    2-ethylanthraquinone: Has an ethyl group instead of the butanamide group, affecting its chemical and physical properties.

Properties

IUPAC Name

N-(9,10-dioxoanthracen-2-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-2-5-16(20)19-11-8-9-14-15(10-11)18(22)13-7-4-3-6-12(13)17(14)21/h3-4,6-10H,2,5H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGXUXQRPXUWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00387525
Record name N-(9,10-dioxoanthracen-2-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6246-90-8
Record name N-(9,10-dioxoanthracen-2-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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